molecular formula C16H11NO3 B1345442 2-(3-Phenoxybenzoyl)oxazole CAS No. 898759-93-8

2-(3-Phenoxybenzoyl)oxazole

Cat. No.: B1345442
CAS No.: 898759-93-8
M. Wt: 265.26 g/mol
InChI Key: BAUVHIVHPDOGEV-UHFFFAOYSA-N
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Description

2-(3-Phenoxybenzoyl)oxazole is an organic compound with the molecular formula C16H11NO3 It is characterized by the presence of an oxazole ring attached to a phenoxybenzoyl group

Biochemical Analysis

Biochemical Properties

2-(3-Phenoxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to downstream effects on cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of this compound is particularly noteworthy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxybenzoyl)oxazole typically involves the reaction of 3-phenoxybenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminophenol under basic conditions to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenoxybenzoyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Phenoxybenzoyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

    2-Phenylbenzoxazole: Known for its fluorescence properties and used in optical applications.

    2-(4-Methoxybenzoyl)oxazole: Similar structure with a methoxy group, used in organic synthesis.

    2-(3-Chlorobenzoyl)oxazole: Contains a chlorine substituent, studied for its biological activities.

Uniqueness: 2-(3-Phenoxybenzoyl)oxazole is unique due to the presence of the phenoxy group, which can enhance its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoyl oxazole derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUVHIVHPDOGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642086
Record name (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-93-8
Record name 2-Oxazolyl(3-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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